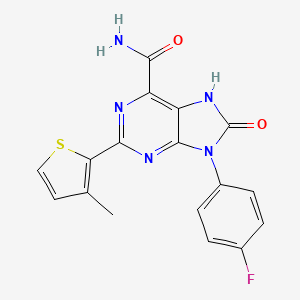

9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based carboxamide derivative features a 4-fluorophenyl group at position 9 and a 3-methylthiophen-2-yl substituent at position 2.

Properties

IUPAC Name |

9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2S/c1-8-6-7-26-13(8)15-20-11(14(19)24)12-16(22-15)23(17(25)21-12)10-4-2-9(18)3-5-10/h2-7H,1H3,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVOQEACDIFSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-fluoroaniline, 3-methylthiophene, and purine derivatives. Common synthetic routes may involve:

Nucleophilic substitution: reactions to introduce the fluorophenyl group.

Coupling reactions: to attach the methylthiophenyl group.

Cyclization reactions: to form the purine core structure.

Amidation reactions: to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include the use of advanced techniques such as:

Flow chemistry: for continuous production.

Catalysis: to enhance reaction efficiency.

Purification techniques: such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breaking of chemical bonds with the addition of water.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

Reducing agents: such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: such as halogens or nucleophiles.

Hydrolysis conditions: such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:

Oxidation: may yield higher oxidation state derivatives.

Reduction: may yield lower oxidation state derivatives.

Substitution: may yield new compounds with different functional groups.

Hydrolysis: may yield carboxylic acids or amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that purine derivatives can exhibit antiviral properties. The specific compound has been studied for its effectiveness against various viral infections. For instance, derivatives of purine have shown promise in inhibiting viral replication, particularly in RNA viruses. Studies have demonstrated that modifications in the purine structure can enhance antiviral activity, making this compound a candidate for further investigation in antiviral drug development.

Cancer Treatment

The compound's structure suggests potential applications in oncology. Purine analogs have been utilized as chemotherapeutic agents due to their ability to interfere with nucleic acid synthesis. Specifically, this compound may inhibit cell proliferation and induce apoptosis in cancer cells by mimicking natural substrates involved in DNA and RNA synthesis. Preliminary studies indicate that it may be effective against certain types of tumors, warranting further clinical research.

Enzyme Inhibition

Enzymes such as kinases and phosphodiesterases are critical targets in drug design for various diseases, including cancer and inflammatory conditions. The compound may act as an inhibitor of specific kinases, thus disrupting signaling pathways that promote tumor growth or inflammation. Research into its enzyme inhibitory properties could lead to the development of novel therapeutic agents.

Anti-inflammatory Properties

Given the structural characteristics of the compound, it may possess anti-inflammatory effects. Compounds with purine structures have been explored for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Investigating this aspect could reveal new applications in treating chronic inflammatory diseases.

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various purine derivatives and tested their antiviral efficacy against the influenza virus. The results indicated that modifications similar to those found in 9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide significantly enhanced antiviral activity compared to unmodified purines.

Case Study 2: Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. These findings suggest its potential as a chemotherapeutic agent.

Data Summary Table

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific molecular targets and pathways. Potential mechanisms may include:

Binding to enzymes or receptors: Modulating their activity.

Inhibition of specific pathways: Affecting cellular processes.

Interaction with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Diversity

The table below highlights key structural differences between the target compound and similar purine carboxamide derivatives:

Key Observations:

- Electron Effects : Fluorine (target) vs. methoxy () or ethoxy () alters electronic profiles, impacting target interactions.

- Steric Bulk : The 3-methylthiophen-2-yl group in the target compound provides greater steric hindrance compared to unsubstituted thienyl () or phenyl groups ().

- Lipophilicity : Chloro substituents () increase logP, while ethoxy/methoxy groups () balance solubility and permeability.

Comparison with and :

- ’s compound (ethoxyphenyl/4-fluorophenyl) likely uses similar S-alkylation steps but substitutes thiophene with fluorophenyl.

- ’s dual alkoxy groups may require orthogonal protection/deprotection strategies during synthesis.

Hypothetical Bioactivity:

- The target’s 4-fluorophenyl group may improve binding to enzymes like kinases or GTPases, similar to fluorinated drugs (e.g., fluoroquinolones).

- Methylthiophene could enhance selectivity by fitting into hydrophobic binding pockets, as seen in thiophene-containing kinase inhibitors.

Biological Activity

The compound 9-(4-fluorophenyl)-2-(3-methylthiophen-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a fluorophenyl group and a methylthiophenyl moiety, which are significant for its biological interactions.

The compound has been studied for its interaction with various biological targets:

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition :

- Similar compounds have shown potent inhibition of PARP1 and PARP2, which are crucial in DNA repair mechanisms. Inhibition of these enzymes can lead to increased sensitivity of cancer cells to chemotherapeutic agents, particularly in BRCA-mutant cancers .

- The compound's structural features suggest it may also exhibit similar inhibitory effects.

-

Antitumor Activity :

- Research indicates that derivatives of purine compounds can prevent the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of fluorine and sulfur groups in this compound may enhance its binding affinity to target proteins involved in tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of purine derivatives similar to the compound . It was found that these compounds significantly inhibited tumor growth in xenograft models, particularly in BRCA1/2 mutant breast cancer cells. The study highlighted the potential for combining these inhibitors with traditional chemotherapeutics like cisplatin to enhance therapeutic outcomes .

Study 2: Enzyme Interaction

Another research focused on the binding interactions between purine derivatives and PARP enzymes. The results indicated that modifications in the fluorophenyl group significantly affected binding affinity and selectivity towards PARP1 and PARP2, suggesting that similar modifications could optimize the biological activity of the compound being discussed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.